4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound that features a sulfonyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2-methoxy-5-nitroaniline in the presence of a base to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonyl and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-26-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJNAHGZDJGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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